molecular formula C24H24N2O4S B2691300 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 941912-01-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2691300
M. Wt: 436.53
InChI Key: DTQONLOCLKCXRS-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological and Structural Activity Relationships

Research has delved into the pharmacological potential and structure-activity relationships of sulfonamide derivatives, including those related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide. For instance, studies have synthesized derivatives to explore their diuretic, antihypertensive, and anti-diabetic activities in rats, with some compounds exhibiting significant pharmacological effects (Mujeeb Ur Rahman et al., 2014).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives have been a focus of research, aiming to develop compounds with enhanced pharmacological properties. One study described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a sulfonamide derivative, leading to the synthesis of various benzonitrile derivatives (Manthena Chaitanya et al., 2013).

Antimicrobial Activity

Sulfonamide derivatives have been evaluated for their antimicrobial properties. A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates displayed significant antimicrobial activity against various bacterial and fungal strains, indicating the potential for development as new antimicrobial agents (S. Vanparia et al., 2010).

Anticancer Activity

Several studies have synthesized sulfonamide derivatives to explore their anticancer activities. Novel quinazolinone derivatives, including those related to the mentioned compound, have been synthesized and evaluated for their in vitro antitumor activity, showing promising results against various cancer cell lines (S. Alqasoumi et al., 2010).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-14-21(10-12-23(17)30-2)31(28,29)25-20-9-11-22-19(15-20)8-13-24(27)26(22)16-18-6-4-3-5-7-18/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQONLOCLKCXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

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